
3-(2'-ChlorobenZyloxy)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2’-Chlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is a solution of 3-(2’-Chlorobenzyloxy)phenylzinc bromide in THF, a common solvent in organic chemistry. Organozinc compounds are known for their reactivity and are often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Chlorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(2’-Chlorobenzyloxy)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF, which acts as both a solvent and a stabilizing agent for the organozinc compound. The process requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(2’-Chlorobenzyloxy)phenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and standardized to a concentration of 0.25 M in THF for commercial use.
化学反应分析
Types of Reactions
3-(2’-Chlorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with 3-(2’-Chlorobenzyloxy)phenylzinc bromide include palladium catalysts, bases like potassium carbonate, and other organohalides.
Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used.
科学研究应用
3-(2’-Chlorobenzyloxy)phenylzinc bromide is used in various scientific research applications, including:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials science research.
作用机制
The mechanism of action of 3-(2’-Chlorobenzyloxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
3-(2’-Chlorobenzyloxy)phenylboronic acid: Another organometallic compound used in similar cross-coupling reactions.
Phenylzinc bromide: A simpler organozinc compound used in various organic reactions.
Benzylzinc bromide: Used in nucleophilic addition and substitution reactions.
Uniqueness
3-(2’-Chlorobenzyloxy)phenylzinc bromide is unique due to its specific structure, which allows for selective reactions and the formation of complex molecules. Its use in THF also provides stability and solubility advantages over other solvents.
属性
分子式 |
C13H10BrClOZn |
|---|---|
分子量 |
363.0 g/mol |
IUPAC 名称 |
bromozinc(1+);1-chloro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
GUPOLBTYJFUUNL-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)COC2=CC=C[C-]=C2)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


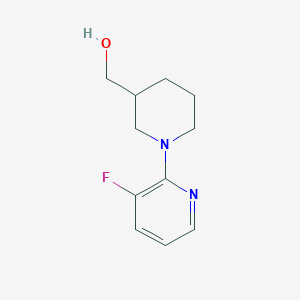
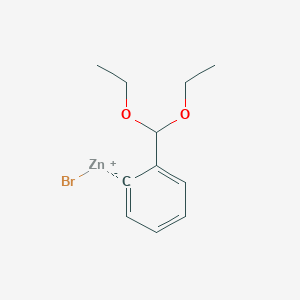
![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)
![2-({[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14898831.png)
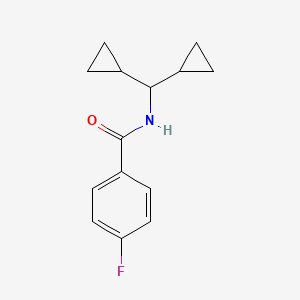
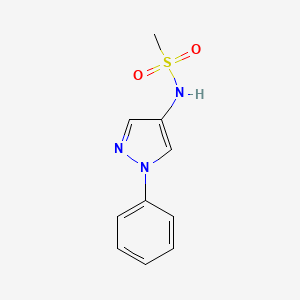

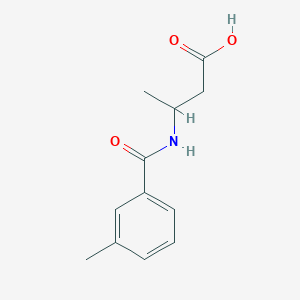
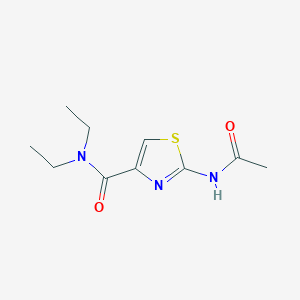


![Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)
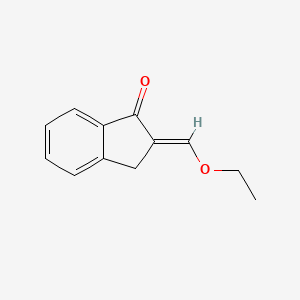
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)
